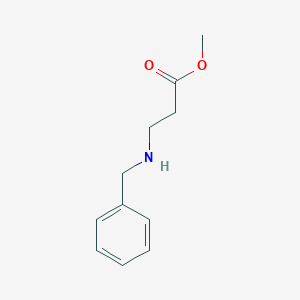

Methyl 3-(benzylamino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(benzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZIUHUSHIYYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329791 | |

| Record name | methyl 3-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23574-01-8 | |

| Record name | methyl 3-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of Methyl 3-(benzylamino)propanoate (CAS No: 23574-01-8). The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications. All quantitative data is presented in a structured format for ease of reference and comparison.

Chemical Identity and Structure

This compound, also known as Methyl N-benzyl-β-alaninate, is a secondary amine and an ester.[1] Its chemical structure consists of a methyl propanoate group attached to a benzylamine moiety.

-

IUPAC Name: this compound

-

CAS Number: 23574-01-8[2]

-

Synonyms: METHYL 3-(N-BENZYLAMINE)PROPIONATE, 3-(Benzylamino)propanoic Acid Methyl Ester, Methyl N-Benzyl-β-alaninate, N-Benzyl-β-alanine Methyl Ester[1][2]

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 193.24 g/mol 193.25 g/mol | [2][3] |

| Physical State | Colorless to almost colorless clear liquid at 20°C | |

| Boiling Point | 145-147 °C at 7 mmHg 147 °C at 7 mmHg | [2] |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [2] |

| Specific Gravity (20/20) | 1.06 | |

| Refractive Index | 1.52 | [2] |

| Flash Point | 130 °C | |

| Purity | >98.0% (GC, Nonaqueous Titration) | |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere.[2] Recommended to be stored in a cool (<15°C), dark place. | |

| Chemical Stability | Air Sensitive |

Experimental Protocols

While the provided sources list the physical properties of this compound, they do not offer detailed experimental protocols for their determination. The following are general, standard methodologies employed in the field for measuring such properties.

-

Boiling Point: The boiling point is typically determined by distillation. For substances like this compound, which has a high boiling point, vacuum distillation is employed to prevent decomposition. The temperature is recorded at a specific reduced pressure (e.g., 7 mmHg), as cited in the data.[2]

-

Density/Specific Gravity: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20°C). Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water) at the same temperature.

-

Refractive Index: This is measured using a refractometer, typically an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance. This is a measure of how much the path of light is bent, or refracted, when entering the material.

-

Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus (e.g., Pensky-Martens closed-cup tester). The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the material will ignite.

-

Purity (Gas Chromatography - GC): A small amount of the substance is vaporized and injected into the head of a chromatographic column. The sample is transported through the column by an inert carrier gas. The components are separated based on their differential partitioning between the mobile gas phase and the stationary phase in the column. A detector measures the quantity of the components that exit the column. The purity is determined by comparing the area of the main peak to the total area of all peaks.

Logical Relationships of Physical Properties

The following diagram illustrates the logical grouping of the physical properties of this compound.

Caption: Logical Grouping of Key Physical Properties.

References

A Technical Guide to Methyl 3-(benzylamino)propanoate (CAS 23574-01-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for Methyl 3-(benzylamino)propanoate, a versatile amine-containing ester with applications in organic synthesis.

Core Properties and Data

This compound, with the CAS number 23574-01-8, is a chemical intermediate often utilized in the synthesis of more complex molecules.[1] Its core physical and chemical properties are summarized below.

Physicochemical Properties

The known physical and chemical properties of this compound are presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Physical State | Liquid / Oil | [2] |

| Color | Colorless to Yellow | [2][3] |

| Boiling Point | 145-147 °C at 7 mmHg | [2] |

| Density (Predicted) | 1.049 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.52 | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| pKa (Predicted) | 8.41 ± 0.19 | [2] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ = 1.86 (s, 1H, NH), 2.48-2.51 (t, J=6.8 Hz, 2H, CH₂), 2.85-2.88 (t, J=6.8 Hz, 2H, CH₂), 3.67 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃), 7.23-7.30 (m, 5H, Ph) | [3] |

| ¹³C NMR (CDCl₃) | δ = 32.49, 49.08, 51.40, 58.23, 126.93, 128.11, 128.60, 138.87, 172.79 | [3] |

| Mass Spectrometry (ESI) | m/z = 194 [M+H]⁺ | [3] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic route can be inferred from standard organic chemistry principles and related procedures found in the literature. A common method for the synthesis of β-amino esters is the Michael addition of an amine to an acrylate.

General Synthesis Protocol: Michael Addition

This protocol outlines the synthesis of this compound via the conjugate addition of benzylamine to methyl acrylate.

Materials:

-

Methyl acrylate

-

Benzylamine

-

A suitable solvent (e.g., methanol, ethanol, or neat)

-

Optional: A mild acid or base catalyst

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acrylate and a slight molar excess of benzylamine. The reaction can be run neat or in a suitable solvent.

-

The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess benzylamine and solvent (if used) are removed under reduced pressure.

-

The crude product is then purified.

Purification Protocol: Vacuum Distillation

Purification of the crude product is typically achieved by vacuum distillation to separate the desired product from unreacted starting materials and any high-boiling impurities.

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The flask is connected to a vacuum distillation apparatus.

-

The system is evacuated to the desired pressure (e.g., 7 mmHg).

-

The flask is heated, and the fraction distilling at 145-147 °C is collected as the purified product.[2]

Analytical Methods

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

-

Gas Chromatography (GC): GC is a suitable method for determining the purity of the compound. A purity of >98.0% (GC) is reported by some suppliers.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.[3]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule.[3]

A general workflow for the analytical characterization of the synthesized compound is depicted below.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities of this compound. Its primary role appears to be as a precursor or intermediate in the synthesis of other molecules. For instance, it is used in the preparation of dihydrouracils.[1] While related propanoate derivatives have been investigated for various therapeutic applications, including anti-inflammatory and anti-cancer properties, no such studies have been reported for this compound itself.

Researchers in drug development may find this compound useful as a scaffold or building block for creating novel chemical entities. Its structure, containing a secondary amine and an ester functional group, allows for a variety of chemical modifications to explore structure-activity relationships.

Safety and Handling

This compound is classified as an irritant (Hazard Code: Xi).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dark place under an inert atmosphere.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to N-Benzyl-β-alanine Methyl Ester: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-β-alanine methyl ester is a derivative of the non-proteinogenic amino acid β-alanine, characterized by a benzyl group attached to the nitrogen atom and a methyl ester at the carboxyl terminus. This technical guide provides a comprehensive overview of its chemical structure, molecular formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via Michael addition are presented, along with purification methods. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing foundational information for the potential application of this compound in various research and development endeavors.

Chemical Structure and Properties

N-Benzyl-β-alanine methyl ester, also known by its IUPAC name methyl 3-(benzylamino)propanoate, is a secondary amine and a carboxylate ester. The presence of the benzyl group significantly influences its steric and electronic properties compared to its parent molecule, β-alanine methyl ester.

Chemical Structure:

Molecular Formula: C₁₁H₁₅NO₂[1]

The key physicochemical properties of N-Benzyl-β-alanine methyl ester are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 23574-01-8 | [1] |

| Molecular Weight | 193.25 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| ¹H NMR (CDCl₃) | δ = 1.86 (s, 1H, NH), 2.48-2.51 (t, J=6.8 Hz, 2H, CH₂), 2.85-2.88 (t, J=6.8 Hz, 2H, CH₂), 3.67 (s, 2H, CH₂), 3.77 (s, 3H, OCH₃), 7.23-7.30 (m, 5H, Ph) | [2] |

| ¹³C NMR (CDCl₃) | δ = 32.49, 49.08, 51.40, 58.23, 126.93, 128.11, 128.60, 138.87, 172.79 | [2] |

| Mass Spectrometry (ESI) | m/z = 194 [M + H]⁺ | [2] |

Experimental Protocols

The primary and most direct route for the synthesis of N-Benzyl-β-alanine methyl ester is the aza-Michael addition of benzylamine to methyl acrylate. This reaction is typically performed under neat conditions or in a suitable solvent.

Synthesis of N-Benzyl-β-alanine Methyl Ester via Michael Addition

Materials:

-

Benzylamine

-

Methyl acrylate

-

Acidic alumina (optional, as catalyst)

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle

-

Rotary evaporator

-

Glassware for filtration and column chromatography

Procedure:

-

To a round-bottom flask, add benzylamine (1.5 equivalents) and methyl acrylate (1.0 equivalent).

-

If a catalyst is used, add acidic alumina (e.g., 200 mol%).

-

The reaction mixture is then stirred and heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If a catalyst was used, it is removed by filtration. The filter cake is washed with a mixture of ethyl acetate and hexane.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.

-

The resulting crude product, typically a yellow oil, is then purified.

Purification

Purification of the crude N-Benzyl-β-alanine methyl ester is typically achieved by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical starting eluent would be a 20:80 mixture of ethyl acetate to hexane, with the polarity gradually increased.

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Benzyl-β-alanine methyl ester as a yellow oil.[2]

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of N-Benzyl-β-alanine methyl ester follow a logical progression from starting materials to the final, validated product. This workflow is crucial for ensuring the identity and purity of the synthesized compound.

Applications in Research and Development

N-Benzyl-β-alanine methyl ester serves as a versatile intermediate in organic synthesis. Its structural motifs, a secondary amine and an ester, allow for a variety of subsequent chemical transformations. It can be a building block in the synthesis of more complex molecules, including heterocyclic compounds and peptide mimetics. The benzyl group can also serve as a protecting group for the amine, which can be removed under hydrogenolysis conditions.

While specific signaling pathways involving N-Benzyl-β-alanine methyl ester are not extensively documented in publicly available literature, its derivatives are of interest in medicinal chemistry. For instance, related N-substituted β-alanine derivatives are used in the synthesis of various pharmaceutical agents. As a key intermediate, it holds potential for the development of novel compounds with a range of biological activities.

Conclusion

This technical guide has provided a detailed overview of N-Benzyl-β-alanine methyl ester, from its fundamental chemical properties to a practical, step-by-step synthesis and purification protocol. The structured data and clear experimental methodologies are intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary information to synthesize, characterize, and potentially utilize this compound in their work. Further research into the biological activities of this and related compounds may reveal specific applications and mechanisms of action, opening new avenues for therapeutic innovation.

References

Molecular weight and formula of Methyl 3-(benzylamino)propanoate

An In-depth Technical Guide to Methyl 3-(benzylamino)propanoate

This technical guide provides a comprehensive overview of this compound, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound, also known as Methyl N-Benzyl-β-alaninate, is a substituted β-amino acid ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂[1][2] |

| Molecular Weight | 193.24 g/mol [1][2] |

| CAS Number | 23574-01-8[1] |

| Appearance | Colorless to Yellow Oil[3] |

| Boiling Point | 145-147°C at 7 mmHg[2] |

| Synonyms | Methyl 3-(N-benzylamino)propionate, 3-(Benzylamino)propanoic Acid Methyl Ester, N-Benzyl-β-alanine Methyl Ester[1][4] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and efficient approach is the Michael addition of benzylamine to methyl acrylate. The following protocol is a generalized procedure based on established chemical principles.

Synthesis via Michael Addition

Objective: To synthesize this compound through the conjugate addition of benzylamine to methyl acrylate.

Materials:

-

Methyl acrylate

-

Benzylamine

-

Methanol (or another suitable solvent)

-

12-Tungstophosphoric Acid (as a catalyst, optional)[3]

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acrylate in methanol.

-

Reagent Addition: Slowly add an equimolar amount of benzylamine to the solution. If a catalyst such as 12-tungstophosphoric acid is used, it should be added to the methyl acrylate solution before the amine.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound as an oil.[3]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic peaks for this compound in CDCl₃ are:

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is m/z = 194.[3]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its ethyl ester counterpart, Ethyl 3-(benzylamino)propanoate, is a known intermediate in the synthesis of β-agonist prodrugs used in the treatment of conditions such as psoriasis.[5] This suggests a potential role for the methyl ester in the development of novel therapeutic agents. Additionally, derivatives of similar structures have been investigated for their antiproliferative activities against various cancer cell lines, indicating a possible application in oncology research.[6]

References

- 1. Methyl 3-(N-benzylamino)propionate | C11H15NO2 | CID 423871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23574-01-8 CAS MSDS (METHYL 3-(N-BENZYLAMINE)PROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. This compound | 23574-01-8 | TCI AMERICA [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of N-Benzyl-Beta-Alanine Derivatives: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals on the Biological Activity, Structure-Activity Relationships, and Methodologies for Evaluating N-Benzyl-Beta-Alanine Derivatives, with a Focus on Neuromodulatory Applications.

Introduction

N-substituted beta-amino acids are a class of compounds gaining significant attention in medicinal chemistry due to their diverse biological activities. Among these, N-benzyl-beta-alanine derivatives represent a promising scaffold for developing novel therapeutics. The incorporation of a benzyl group onto the beta-alanine core structure imparts lipophilicity, which can facilitate passage across the blood-brain barrier, making these compounds particularly suitable for targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known biological activities of N-benzyl-beta-alanine derivatives and their analogues, with a primary focus on their role as modulators of GABAergic neurotransmission.

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, and its regulation is crucial for maintaining the balance between neuronal excitation and inhibition. Malfunctions in the GABAergic system are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibiting these transporters is a clinically validated strategy to increase synaptic GABA concentrations, potentiate inhibitory signaling, and achieve therapeutic effects. Lipophilic derivatives of GAT inhibitors are known to exhibit high affinity and selectivity, particularly for GAT1, the most important subtype responsible for GABA reuptake.

This document summarizes the quantitative data on the inhibitory activities of these compounds, details the experimental protocols for their evaluation, and visualizes the key pathways and workflows involved in their study.

Core Biological Activity: Inhibition of GABA Transporters (GATs)

The primary biological activity identified for N-substituted beta-alanine analogues is the inhibition of GABA transporters. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (Betaine/GABA Transporter 1). GAT1 is predominantly expressed in neurons and is responsible for the majority of GABA reuptake from the synapse. Therefore, selective GAT1 inhibitors are of significant therapeutic interest. The N-benzyl moiety and similar lipophilic groups are key structural features for potent GAT1 inhibition.

Quantitative Data on GAT Inhibition

The inhibitory potency of N-substituted beta-alanine analogues and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). The following tables summarize the biological activity data for several series of compounds, demonstrating the structure-activity relationships (SAR) for GAT inhibition.

Table 1: Inhibitory Potency (pIC50) of N-Benzamide Derivatives against Mouse GABA Transporters (mGAT1-4)

Note: These compounds are N-benzamide derivatives, closely related structural analogues to N-benzyl-beta-alanine derivatives, illustrating the effect of the N-benzyl group.

| Compound ID | R-group on Benzyl Moiety | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |

| 39c | 4-CH₃ | 4.60 | 4.65 | 4.96 | 5.36 |

| 50a | 2-Cl | 4.90 | 5.43 | 4.75 | 4.88 |

Data sourced from a study on functionalized amino acids as GAT inhibitors.[1]

Table 2: Inhibitory Potency (IC50) of a Guanidine-Containing β-Alanine Analogue against Human GABA Transporters (hGATs)

| Compound ID | Structure | hGAT1 IC50 (µM) | hGAT2 IC50 (µM) | hGAT3 IC50 (µM) | hBGT1 IC50 (µM) |

| Compound 9 | 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid | ~1000 | 40 | 100 | 2.5 |

This compound, a potent and selective inhibitor for BGT1, demonstrates how modifications to the beta-alanine scaffold can achieve high potency and selectivity.[2]

Table 3: Inhibitory Potency (IC50) of Classical and Newer GAT Inhibitors

| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |

| Guvacine | 14 (human) | 58 (rat) | 119 (human) | 1870 (human) |

| Tiagabine | 0.8 | >300 | >800 | >300 |

Guvacine is a non-selective GAT inhibitor, while Tiagabine is a highly selective GAT-1 inhibitor, highlighting the importance of lipophilic N-substituents for GAT-1 selectivity.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: GABA Reuptake Inhibition

N-benzyl-beta-alanine derivatives and their analogues act by competitively inhibiting GABA transporters located on the presynaptic neuron and surrounding glial cells. This blockade prevents the removal of GABA from the synaptic cleft, leading to an elevated concentration of the neurotransmitter. The increased GABA levels result in enhanced activation of postsynaptic GABA receptors (e.g., GABA-A), leading to a prolonged and strengthened inhibitory signal, which helps to reduce neuronal hyperexcitability.

References

- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Characteristics of Unnatural Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Unnatural beta-amino acids have emerged as pivotal building blocks in medicinal chemistry and drug development. Their unique structural properties, enhanced stability, and ability to form well-defined secondary structures have made them invaluable tools for creating novel peptidomimetics with improved therapeutic potential. This guide provides a comprehensive overview of the key characteristics of unnatural beta-amino acids, including their structural features, conformational preferences, and biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Structural and Conformational Characteristics

Unnatural beta-amino acids are homologs of their alpha-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly simple modification introduces significant structural diversity and conformational flexibility.

Stereochemical Diversity

For a given side chain, a beta-amino acid can exist as one of four stereoisomers due to the presence of two chiral centers at the Cα and Cβ positions. This expanded stereochemical landscape allows for fine-tuning of peptide and small molecule structures for optimal target interaction.

Conformational Preferences and Secondary Structures

Unlike alpha-peptides, which primarily form alpha-helices and beta-sheets, oligomers of beta-amino acids, known as beta-peptides, fold into a variety of unique and stable secondary structures. These structures are defined by specific backbone torsion angles (φ, ψ, and θ). The ability of beta-peptides to form stable helices, turns, and sheets from short sequences is a key advantage in peptidomimetic design.

Below is a summary of the typical dihedral angles for various secondary structures observed in beta-peptides.

| Secondary Structure | φ (phi) | ψ (psi) | θ (theta) | ω (omega) | Hydrogen Bonding Pattern |

| 14-Helix | -90° to -130° | 100° to 140° | 80° to 120° | ~180° | C=O(i) to N-H(i+3) |

| 12-Helix | -60° to -90° | 120° to 150° | -100° to -130° | ~180° | C=O(i) to N-H(i+3) |

| Antiparallel β-Sheet | -139° | +135° | Not Applicable | -178° | Inter-strand |

| Parallel β-Sheet | -119° | +113° | Not Applicable | 180° | Inter-strand |

| Type I β-Turn | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° | Not Applicable | ~180° | C=O(i) to N-H(i+3) |

| Type II β-Turn | i+1: -60°, i+2: 80° | i+1: 120°, i+2: 0° | Not Applicable | ~180° | C=O(i) to N-H(i+3) |

Biological and Pharmacokinetic Properties

The incorporation of unnatural beta-amino acids into peptides and small molecules can dramatically enhance their biological activity and pharmacokinetic profiles.

Proteolytic Stability

One of the most significant advantages of beta-amino acids is their resistance to degradation by proteases. The altered backbone structure is not recognized by most endogenous peptidases, leading to a significantly longer half-life in biological systems compared to their alpha-peptide counterparts.[1]

Biological Activity

Beta-amino acid-containing peptides have been successfully designed to target a wide range of biological processes, acting as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Table of IC50 Values for Beta-Peptide Inhibitors:

| Inhibitor Class | Target | Peptide Sequence/Structure | IC50 (µM) | Reference |

| p53-MDM2 Interaction | MDM2 | DPMI-α (D-peptide) | 0.219 | [2] |

| p53-MDM2 Interaction | MDM2 | Sulfono-γ-AApeptide PS10 | 0.891 | [3][4] |

| p53-MDM2 Interaction | MDM2 | PMI | 0.0033 | [5] |

Table of MIC Values for Antimicrobial Beta-Peptides:

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| Betatide | E. coli K-12 MG1655 | 16 | [6] |

| Betatide | S. aureus ATCC 29213 | 32 | [6] |

| Mastoparan X | MRSA USA300 | 32 | [7] |

| Dimeric LfcinB (21-25) | E. coli ATCC 25922 | 6.25 | [8] |

| Dimeric LfcinB (21-25) | S. aureus ATCC 25923 | 12.5 | [8] |

Pharmacokinetic Properties

The enhanced stability of beta-peptides often translates to improved pharmacokinetic profiles, including longer plasma half-lives and better bioavailability.

Table of Pharmacokinetic Parameters for Beta-Peptide Analogs:

| Peptide Analog | Administration Route | Half-life (t½) | Bioavailability (%) | Target/Application |

| Octreotide | Subcutaneous | ~1.7-1.9 hours | ~100 | Somatostatin Receptor Agonist |

| Lanreotide | Deep Subcutaneous | ~23-30 days (depot) | High | Somatostatin Receptor Agonist |

Experimental Protocols

This section provides detailed methodologies for the synthesis of unnatural beta-amino acids and their incorporation into peptides.

Synthesis of an Unnatural Beta-Amino Acid Monomer: Arndt-Eistert Homologation of N-Boc-L-phenylalanine

This protocol describes the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid from N-Boc-L-phenylalanine.[9][10]

Workflow for Arndt-Eistert Homologation:

Caption: Arndt-Eistert homologation workflow.

Materials:

-

N-Boc-L-phenylalanine

-

Triethylamine (Et3N)

-

Isobutyl chloroformate

-

Diazomethane (CH2N2) in diethyl ether (Et2O)

-

Silver (I) oxide (Ag2O)

-

Tetrahydrofuran (THF), Dioxane, Water

-

Dry ice/acetone bath, standard glassware

Procedure:

-

Activation: Dissolve N-Boc-L-phenylalanine in anhydrous THF and cool to -15°C. Add triethylamine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes.

-

Diazoketone Formation: To the cold mixed anhydride solution, add a freshly prepared solution of diazomethane in diethyl ether. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Wolff Rearrangement: Carefully quench any excess diazomethane with acetic acid. Remove the solvent under reduced pressure. Dissolve the crude diazoketone in a mixture of dioxane and water. Add silver (I) oxide as a catalyst and heat the mixture to reflux until the evolution of nitrogen ceases.

-

Work-up and Purification: Cool the reaction mixture, filter to remove the catalyst, and acidify the filtrate with 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired beta-amino acid.

Solid-Phase Peptide Synthesis (SPPS) of a Beta-Peptide

This protocol outlines the general steps for incorporating a beta-amino acid into a peptide chain using Fmoc/tBu chemistry on a solid support.[3][11][12][13][14][15]

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for SPPS.

Materials:

-

Fmoc-protected amino acids (alpha and beta)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Piperidine

-

HATU (or other coupling reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Solid-phase synthesis vessel, shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (alpha or beta) and HATU in DMF. Add this solution to the resin, followed by DIPEA to activate the coupling reaction. Shake the mixture for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation: Somatostatin Analogs

Beta-amino acid-containing peptides have been successfully developed as analogs of natural peptide hormones, such as somatostatin. These analogs, like lanreotide and octreotide, exhibit enhanced stability and are used therapeutically to treat conditions like acromegaly and neuroendocrine tumors. They primarily act by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[5][8][9][16][17][18][19][20][21][22][23][24][25]

Signaling Pathway of Lanreotide via SSTR2:

Caption: Lanreotide-mediated inhibition of adenylyl cyclase.

The binding of lanreotide to SSTR2 activates the inhibitory G-protein (Gi). The activated alpha subunit of the Gi-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to the inhibition of hormone secretion and cell proliferation.[16][17][21]

References

- 1. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 2. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Broad-Spectrum Antibacterial Peptide Kills Extracellular and Intracellular Bacteria Without Affecting Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of Truncated and Polyvalent Peptides Derived from the FKCRRWQWRMKKGLA Sequence against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. biomatik.com [biomatik.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. Beta hairpin - Wikipedia [en.wikipedia.org]

- 15. vapourtec.com [vapourtec.com]

- 16. benchchem.com [benchchem.com]

- 17. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]

- 18. Characterization of the intracellular mechanisms mediating somatostatin and lanreotide inhibition of DNA synthesis and growth hormone release from dispersed human GH-secreting pituitary adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. bork.embl.de [bork.embl.de]

- 21. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Arndt-Eistert Synthesis [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. What stabilizes the 3(14)-helix in beta3-peptides? A conformational analysis using molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of β-Amino Acid Esters in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability is a central theme in modern medicinal chemistry. Within this landscape, β-amino acid esters have emerged as a cornerstone scaffold, offering unique structural and functional advantages. Their incorporation into bioactive molecules can profoundly influence pharmacological properties, leading to the development of innovative drugs and drug delivery systems. This technical guide provides an in-depth exploration of the applications of β-amino acid esters in medicinal chemistry, with a focus on their synthesis, biological activities, and therapeutic potential.

Synthesis of β-Amino Acid Esters: A Gateway to Chemical Diversity

The stereoselective synthesis of β-amino acid esters is a critical first step in their application. A variety of synthetic strategies have been developed to access these valuable building blocks.

Key Synthetic Methodologies

Several robust methods are employed for the synthesis of β-amino acid esters, each with its own advantages in terms of stereocontrol, substrate scope, and scalability.

-

Arndt-Eistert Homologation: This classical method involves the chain extension of an α-amino acid to its β-homolog. The α-amino acid is first converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as an alcohol, yields the β-amino acid ester.

-

Conjugate Addition (Aza-Michael Reaction): This is a widely used method for the enantioselective synthesis of β-amino esters. It involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The use of chiral auxiliaries or catalysts allows for high stereocontrol.

-

Mannich-type Reactions: The Mannich reaction provides a convergent approach to β-amino esters by reacting an enolate or its equivalent with an imine. This method is highly versatile and can be rendered asymmetric through the use of chiral catalysts.

-

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic β-amino acid esters. These enzymes selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched. This method is valued for its high enantioselectivity and mild reaction conditions.

Experimental Protocol: Asymmetric Synthesis via Aza-Michael Reaction

Below is a representative experimental protocol for the asymmetric synthesis of a β-amino acid ester using a chiral auxiliary-mediated aza-Michael reaction.

Synthesis of (R)-N-benzyl-3-(phenylamino)butanoate

-

Step 1: Preparation of the Chiral Auxiliary-Derived Nucleophile. To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise. The resulting solution is stirred at -78 °C for 30 minutes.

-

Step 2: Conjugate Addition. To the solution from Step 1, tert-butyl crotonate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.

-

Step 3: Quenching and Work-up. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification and Auxiliary Cleavage. The crude product is purified by flash column chromatography on silica gel. The chiral auxiliary is then removed by hydrogenolysis using palladium on carbon (10 mol%) under a hydrogen atmosphere to afford the desired β-amino ester.

β-Amino Acid Esters as Peptidomimetics: Enhancing Therapeutic Potential

A major application of β-amino acid esters lies in their use as building blocks for peptidomimetics. The incorporation of β-amino acids into peptide sequences can overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.

Improved Proteolytic Stability

The altered backbone structure of β-peptides renders them resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of α-amino acids. This increased stability leads to a longer in vivo half-life and sustained therapeutic effect.

Conformational Control and Biological Activity

β-amino acids can induce stable secondary structures, such as helices and turns, in peptides. This conformational rigidity can enhance the binding affinity and selectivity of the peptide for its biological target. By mimicking the spatial arrangement of side chains in a natural peptide, β-peptidomimetics can act as potent agonists or antagonists of receptors and enzymes.

Therapeutic Applications of β-Amino Acid Ester Derivatives

The unique properties of β-amino acid esters have been exploited in the development of a wide range of therapeutic agents.

Antimicrobial Agents

β-amino acid derivatives have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. They can be designed to mimic the structure of antimicrobial peptides (AMPs), which are key components of the innate immune system. These synthetic mimics often exhibit improved potency and stability compared to their natural counterparts.

Table 1: Antimicrobial Activity of Selected β-Amino Acid Ester Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Cationic β-peptidomimetic 1 | Staphylococcus aureus | 4 | (Fjell et al., 2009) |

| Cationic β-peptidomimetic 1 | Escherichia coli | 8 | (Fjell et al., 2009) |

| Amphiphilic β-peptide 2 | Candida albicans | 16 | (Lee et al., 2015) |

| Poly(β-amino ester) 3 | Pseudomonas aeruginosa | 32 | (Ilaiyaraja & Farokhzad, 2012) |

Anticancer Agents

The development of β-amino acid ester-containing compounds as anticancer agents is an active area of research. These compounds can be designed to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis.

Table 2: Anticancer Activity of Selected β-Amino Acid Ester Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| β-lactam-fused ester 4 | MCF-7 (Breast) | 5.2 | Tubulin polymerization inhibitor | (Singh et al., 2018) |

| Combretastatin A-4 analog 5 | A549 (Lung) | 0.8 | Microtubule destabilizing agent | (Romagnoli et al., 2014) |

| Paclitaxel side-chain analog 6 | HeLa (Cervical) | 12.5 | Apoptosis induction | (Ojima et al., 1999) |

Enzyme Inhibitors

The ability of β-amino acids to adopt specific conformations makes them ideal scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, β-amino acid-containing molecules can bind tightly to the active site of an enzyme and block its activity. A notable example is the development of β-amino acid-based protease inhibitors for the treatment of viral infections and other diseases.

Poly(β-amino esters) in Drug Delivery

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant attention for their potential in drug and gene delivery. These polymers are typically synthesized through the Michael addition of amines to diacrylate esters.

Properties and Advantages of PBAEs

-

Biocompatibility and Biodegradability: PBAEs degrade into non-toxic, small molecules that are easily cleared from the body.

-

pH-Responsiveness: The tertiary amines in the PBAE backbone become protonated at acidic pH, leading to polymer swelling and the release of encapsulated cargo. This property is particularly useful for targeted drug delivery to acidic microenvironments, such as tumors and endosomes.

-

Cationic Nature: The positive charge of protonated PBAEs facilitates their interaction with negatively charged molecules like DNA and RNA, making them effective non-viral gene delivery vectors.

Experimental Workflow: PBAE Nanoparticle Formulation for Gene Delivery

The following diagram illustrates a typical workflow for the formulation of PBAE nanoparticles for gene delivery.

Methyl 3-(benzylamino)propanoate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 23574-01-8). The following sections detail the known properties, hazards, and necessary precautions for the safe use of this compound in a laboratory and research setting.

Chemical and Physical Properties

Limited quantitative data is available for the specific physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Boiling Point | 145-147°C at 7 mmHg | [1] |

| Density | 1.049 ± 0.06 g/cm3 (Predicted) | [1] |

| Refractive Index | 1.52 | [1] |

| Form | Oil | [1] |

| Color | Colourless | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 8.41 ± 0.19 (Predicted) | [1] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [1] |

Hazard Identification and GHS Classification

According to the Safety Data Sheet from Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, it is crucial to handle all chemicals with care, as comprehensive toxicological data may not be available. The primary hazards are associated with potential eye, skin, and respiratory irritation upon contact.

Toxicological Data

There is a lack of specific quantitative toxicological data for this compound in the publicly available literature and safety data sheets.

| Metric | Value | Source |

| LD50/LC50 | Not available | [2] |

Given the absence of comprehensive toxicity data, it is prudent to treat this compound with a high degree of caution and minimize exposure.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Safe Handling Workflow

The following diagram outlines the recommended workflow for safely handling this compound.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere and kept in a dark place to prevent degradation.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection : Wear safety glasses with side shields or chemical goggles.[3]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection : If working outside of a fume hood or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[2]

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

First-Aid Workflow for Exposure

The following diagram illustrates the appropriate first-aid response to skin or eye contact.

References

Solubility profile of Methyl 3-(benzylamino)propanoate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-(benzylamino)propanoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in common laboratory solvents.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like."[1] this compound possesses several functional groups that influence its solubility: a secondary amine, an ester, a benzene ring, and a flexible alkyl chain.

The presence of the polar secondary amine and ester groups, capable of acting as hydrogen bond acceptors, suggests potential solubility in polar solvents. The lone pair of electrons on the nitrogen atom of the secondary amine can also be protonated in acidic solutions, leading to the formation of a water-soluble salt.[2][3]

Conversely, the nonpolar benzene ring and the hydrocarbon backbone contribute to its lipophilic character, suggesting solubility in nonpolar and weakly polar organic solvents. The overall solubility in a given solvent will be a balance between these competing polar and nonpolar characteristics.

Based on this structural analysis, a qualitative prediction of the solubility of this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar benzyl group and alkyl chain will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The ester and amine functionalities can engage in dipole-dipole interactions with these solvents. Solvents like DMF and DMSO are particularly effective at solvating a wide range of organic molecules. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The amine and ester groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the significant nonpolar portion of the molecule. Solubility in alcohols is predicted to be higher than in water. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | The basic secondary amine will be protonated by the acid to form a water-soluble ammonium salt.[2][3] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is essential. The following section outlines standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents and helps to classify it based on its acidic, basic, or neutral nature.[2][4]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

A selection of solvents (as listed in Table 1)

-

5% (w/v) aqueous HCl

-

5% (w/v) aqueous NaOH

-

5% (w/v) aqueous NaHCO₃

Procedure:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid has dissolved but some remains, it is classified as sparingly or partially soluble.

-

For aqueous solubility, if the compound is soluble in water, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[5]

-

If the compound is insoluble in water, sequentially test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to determine its acid/base character.[2][3]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[6][7][8]

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Chosen solvents

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials tightly and place them in the temperature-controlled shaker.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After agitation, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted filtrate using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

The following diagram illustrates the workflow for the quantitative shake-flask method.

References

- 1. m.youtube.com [m.youtube.com]

- 2. studylib.net [studylib.net]

- 3. csub.edu [csub.edu]

- 4. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 5. www1.udel.edu [www1.udel.edu]

- 6. scribd.com [scribd.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detailed Synthesis Protocol for Methyl 3-(benzylamino)propanoate

Introduction

Methyl 3-(benzylamino)propanoate, also known as N-benzyl-β-alanine methyl ester, is a key intermediate in the synthesis of various organic compounds. Its structure lends itself to further functionalization, making it a valuable building block for medicinal chemists and researchers in drug discovery. This document provides detailed protocols for the synthesis of this compound, focusing on the widely utilized Michael addition reaction.

Synthesis Overview

The primary synthetic route to this compound is the aza-Michael addition of benzylamine to methyl acrylate. This reaction is attractive due to its atom economy and generally straightforward procedure. Several variations of this method exist, including catalyst-free, microwave-assisted, and catalyst-driven approaches.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound and its ethyl analog, illustrating the impact of different catalysts and reaction conditions on product yield.

| Entry | Amine | Michael Acceptor | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Benzylamine | Methyl Acrylate | None / Neat | 0 | 2.5 h | 56 |

| 2 | Benzylamine | Methyl Acrylate | Methanol | 115 (Microwave) | 3 h | Not specified (1:1 mixture with bis-adduct) |

| 3 | Benzylamine | Ethyl Acrylate | Acidic Alumina | Reflux | Not specified | Not specified |

| 4 | Benzylamine | Methyl Acrylate | 12-Tungstophosphoric Acid / Water | Room Temperature | Not specified | High |

Experimental Protocols

Protocol 1: Solvent-Free Aza-Michael Addition

This protocol outlines a straightforward and environmentally friendly method for the synthesis of this compound.

Materials:

-

Benzylamine

-

Methyl acrylate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol).

-

Add benzylamine (1.1 mmol) to the flask.

-

Cool the reaction mixture to 0 °C using an ice bath and stir for 2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

-

Benzylamine

-

Methyl acrylate

-

Methanol

-

Microwave reactor vessel

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a glass microwave reaction vessel equipped with a magnetic stirrer, combine benzylamine (1 mmol, 0.10 g) and methyl acrylate (1 mmol, 0.09 g).

-

Add methanol (3 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture in a microwave reactor at 115 °C for 3 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to separate the desired mono-adduct from the bis-adduct.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Product Characterization

The synthesized this compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃): δ = 7.30 (m, 5H), 3.80 (s, 2H), 3.67 (s, 3H), 2.89 (t, J = 6.4 Hz, 2H), 2.53 (t, J = 6.0 Hz, 2H), 1.83 (s, 1H).[1]

-

¹³C NMR (CDCl₃): δ = 173.1, 140.1, 128.3, 128.0, 126.9, 53.7, 51.5, 44.4, 34.5.[1]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Aza-Michael Addition of Benzylamine to Methyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the Aza-Michael addition of benzylamine to methyl acrylate, yielding methyl 3-(benzylamino)propanoate. This reaction is a fundamental transformation in organic synthesis, providing a versatile building block for the preparation of β-amino esters, which are key components in many biologically active molecules and pharmaceutical intermediates.[1] The protocols described herein cover solvent-free and microwave-assisted methods, offering flexibility in experimental design.

Reaction Overview

The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] In this specific application, benzylamine acts as the nucleophile (Michael donor) and methyl acrylate serves as the electrophilic acceptor (Michael acceptor).

Scheme 1: Aza-Michael addition of benzylamine to methyl acrylate.

Data Presentation

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound under various protocols.

| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Conventional Heating | None | None | 0 | 2.5 h | 56 | [2] |

| 2 | Microwave | DBU (0.2 eq) | None | 75 | 10 min | Not specified for this specific reaction, but used for similar reactions | [2] |

| 3 | Microwave | None | Methanol | 115 | 3 h | 1:1 mixture with side-product | [3] |

Experimental Protocols

Protocol 1: Solvent-Free Aza-Michael Addition at 0 °C

This protocol describes a straightforward and environmentally friendly solvent-free method for the Aza-Michael addition of benzylamine to methyl acrylate.

Materials:

-

Methyl acrylate

-

Benzylamine

-

Round-bottom flask (10 mL)

-

Magnetic stirrer

-

Ice bath

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1 mmol) and benzylamine (1.1 mmol).[2]

-

Cool the reaction mixture to 0 °C using an ice bath.[2]

-

Stir the mixture at 0 °C for 2.5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to afford this compound as a colorless oil (Yield: 56%).[2]

Characterization Data:

-

¹H NMR (200 MHz, CDCl₃): δ (ppm) 1.83 (s, 1H), 2.53 (t, J = 6.0 Hz, 2H), 2.89 (t, J = 3.37 Hz, 2H), 3.67 (s, 3H), 3.80 (s, 2H), 7.30 (m, 5H).[2][3]

-

¹³C NMR (50 MHz, CDCl₃): δ (ppm) 34.5, 44.4, 51.5, 53.7, 126.9, 128.0, 128.3, 140.1, 173.1.[2][3]

Protocol 2: Microwave-Assisted, Catalyst-Free Aza-Michael Addition in Methanol

This protocol utilizes microwave irradiation to accelerate the reaction, with methanol as the solvent.

Materials:

-

Benzylamine

-

Methyl acrylate

-

Methanol

-

Microwave reactor (e.g., CEM Discover)

-

Reaction vessel suitable for microwave synthesis

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a microwave reaction vessel, combine benzylamine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).[3]

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 115 °C for 3 hours.[3]

-

After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to isolate the product. Note that this method may produce a mixture of the desired product and a bis-adduct.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Aza-Michael addition of benzylamine to methyl acrylate.

Caption: General experimental workflow for the synthesis of this compound.

Reaction Components Relationship

This diagram shows the relationship between the key components in the Aza-Michael addition reaction.

Caption: Relationship of components in the Aza-Michael addition.

References

Application Notes and Protocols: Room-Temperature Synthesis of Methyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the room-temperature synthesis of Methyl 3-(benzylamino)propanoate. This compound is a valuable building block in organic synthesis, particularly for the preparation of β-amino acids and their derivatives, which are of significant interest in pharmaceutical and medicinal chemistry. The protocols outlined below focus on catalytic methods that offer high yields and mild reaction conditions, making them suitable for various research and development applications. We present a highly efficient method utilizing 12-tungstophosphoric acid as a catalyst in water, alongside a baseline uncatalyzed, solvent-free approach for comparison.

Introduction

The synthesis of β-amino esters, such as this compound, is a cornerstone of modern synthetic chemistry due to their prevalence in biologically active molecules. The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most atom-economical and straightforward methods for their preparation. Traditional methods often require elevated temperatures or harsh catalysts. The development of catalytic systems that operate efficiently at room temperature is a significant advancement, offering benefits in terms of energy consumption, substrate scope, and operational simplicity. This application note details a robust and environmentally benign protocol for the synthesis of this compound at room temperature.

Data Presentation

The following table summarizes the quantitative data for two different methods for the synthesis of this compound at or near room temperature.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 12-Tungstophosphoric Acid | 1 | Water | Room Temp. | 4 - 4.5 | 94 | [1] |

| None | N/A | None | 0 to Room Temp. | 2.5 | 56 (mono-adduct), 5 (di-adduct) | [2] |

Experimental Workflow

The general workflow for the catalytic synthesis of this compound is depicted below. The process involves the simple mixing of reactants and a catalyst in a suitable solvent, followed by stirring at room temperature, and concluding with product isolation and purification.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

The synthesis of this compound proceeds via an aza-Michael addition reaction. The logical relationship of the key steps is illustrated in the following diagram.

Caption: Aza-Michael addition reaction pathway.

Experimental Protocols

Protocol 1: 12-Tungstophosphoric Acid Catalyzed Synthesis in Water

This protocol is based on the highly efficient and environmentally friendly procedure reported by Ranu and colleagues.[1]

Materials:

-

Benzylamine

-

Methyl acrylate

-

12-Tungstophosphoric acid (H₃PW₁₂O₄₀)

-

Water (distilled or deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 107 mg, 0.11 mL).

-

Add water (5 mL) to the flask.

-

Add 12-tungstophosphoric acid (0.01 mmol, 28.8 mg) to the mixture.

-

While stirring, add methyl acrylate (1.2 mmol, 103 mg, 0.11 mL) to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature for 4-4.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 2: Uncatalyzed, Solvent-Free Synthesis

This protocol provides a baseline for the aza-Michael addition without the use of a catalyst or solvent, adapted from a reported procedure.[2]

Materials:

-

Benzylamine

-

Methyl acrylate

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a pre-weighed round-bottom flask or vial equipped with a magnetic stir bar, add methyl acrylate (1.0 mmol, 86 mg, 0.09 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the stirred methyl acrylate.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Continue stirring at room temperature for a total of 2.5 hours. Monitor the reaction progress by TLC.

-

The crude product, a mixture of the mono-adduct and di-adduct, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2) to separate the components.

Conclusion

The room-temperature synthesis of this compound can be achieved efficiently using catalytic methods. The use of 12-tungstophosphoric acid in water provides an excellent yield in a relatively short reaction time, highlighting a green and sustainable approach. For comparison, the uncatalyzed, solvent-free method also proceeds at room temperature, albeit with a lower yield of the desired mono-adduct. These protocols offer reliable and reproducible methods for obtaining this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

Application Notes and Protocols: Methyl 3-(benzylamino)propanoate as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(benzylamino)propanoate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of pharmaceutical compounds. Its structure, incorporating a secondary amine and a methyl ester, allows for diverse chemical modifications. The benzyl group often serves as a protecting group for the secondary amine, which can be selectively removed during the synthetic sequence to yield a primary or secondary amine for further functionalization. This key intermediate is particularly useful in the construction of β-amino acid derivatives, which are integral components of numerous therapeutic agents, including certain antidiabetic and cardiovascular drugs.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, focusing on the debenzylation to yield the key building block, methyl 3-aminopropanoate, and its subsequent acylation, a common step in the elaboration towards active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its debenzylated hydrochloride salt are presented in the table below for easy reference.

| Property | This compound | Methyl 3-aminopropanoate hydrochloride |

| CAS Number | 23574-01-8 | 3196-84-3 |

| Molecular Formula | C₁₁H₁₅NO₂ | C₄H₁₀ClNO₂ |

| Molecular Weight | 193.24 g/mol | 139.58 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white solid |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in common organic solvents | Soluble in water, methanol |

Synthetic Applications and Protocols

The primary utility of this compound in pharmaceutical synthesis lies in its role as a protected β-amino acid equivalent. The benzyl group can be readily removed by catalytic hydrogenation to unmask the amino group, which can then be further functionalized. A common subsequent step is N-acylation to form an amide bond, a ubiquitous linkage in pharmaceutical compounds.

Protocol 1: Debenzylation of this compound

This protocol describes the removal of the N-benzyl protecting group from this compound via catalytic hydrogenation to yield methyl 3-aminopropanoate.

Reaction Scheme:

Caption: Debenzylation of this compound.

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

-

Schlenk tube or similar hydrogenation apparatus

Procedure:

-

In a Schlenk tube, dissolve this compound (e.g., 2 g, 10.35 mmol) in ethanol (e.g., 60 mL).

-

Carefully add 10% Pd/C (e.g., 500 mg) to the solution in small portions.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

-

Connect a balloon filled with hydrogen gas to the Schlenk tube.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-